molecular formula C20H26N6O3 B2419176 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377054-78-9

8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2419176
CAS No.: 377054-78-9
M. Wt: 398.467
InChI Key: DKPYWMFYDPZRHB-UHFFFAOYSA-N
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Description

The compound is mentioned in a patent application filed by Ribon Therapeutics Inc. for pyridazinones as PARP7 inhibitors . The inhibitors are useful in the treatment of cancer .


Molecular Structure Analysis

The molecular structure of the compound is likely detailed in the patent application filed by Ribon Therapeutics Inc . The compound is a type of pyridazinone, which is a class of organic compounds containing a pyridazine ring .

Scientific Research Applications

Antimicrobial Applications

A study by Konduri et al. (2020) on the design and synthesis of purine linked piperazine derivatives highlights the potential of these compounds as novel inhibitors of Mycobacterium tuberculosis. The study demonstrated that these derivatives disrupt the biosynthesis of peptidoglycan, exhibiting antiproliferative effects against Mycobacterium tuberculosis with promising activity, suggesting a pathway for future development of preclinical agents targeting this pathogen Design and Synthesis of Purine Connected Piperazine Derivatives as Novel Inhibitors of Mycobacterium tuberculosis.

Cardiovascular Activity

Research by Chłoń-Rzepa et al. (2004) synthesized and tested various 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones for their cardiovascular activity. The study found certain derivatives to display strong prophylactic antiarrhythmic activity and hypotensive activity, alongside affinities for alpha(1)- and alpha(2)-adrenoreceptors Synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones.

Antiviral and Antitumor Applications

A study by Wang et al. (2013) on diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. FXJ7.328 discovered compounds with modest antivirus activity against influenza A (H1N1) virus. This indicates the potential of such compounds in antiviral applications Diketopiperazine Derivatives from the Marine-Derived Actinomycete Streptomyces sp. FXJ7.328.

Bioactive Metabolites

Research by Sobolevskaya et al. (2007) isolated new 3-(4-hydroxybenzyl)piperazine-2,5-dione from the marine actinobacterium Streptomyces sp. The chemical structures of these compounds were determined, and their cytotoxic activities were estimated, indicating their potential in developing new therapeutic agents Bioactive metabolites of the marine actinobacterium Streptomyces sp. KMM 7210.

Synthesis and Characterization

Mancilla et al. (2002) discussed the synthesis and characterization of piperazine-2,6-diones, highlighting their antitumor activity against various cancer types and hypolipidemic activity, demonstrating the chemical versatility and potential pharmacological applications of these compounds SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES.

Mechanism of Action

The compound is an inhibitor of PARP7, a protein involved in DNA repair . By inhibiting this protein, the compound could potentially be useful in the treatment of cancer .

Properties

IUPAC Name

8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-14-4-3-5-15(12-14)13-26-16-17(23(2)20(29)22-18(16)28)21-19(26)25-8-6-24(7-9-25)10-11-27/h3-5,12,27H,6-11,13H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPYWMFYDPZRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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